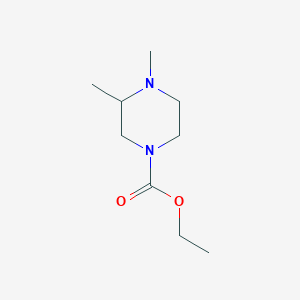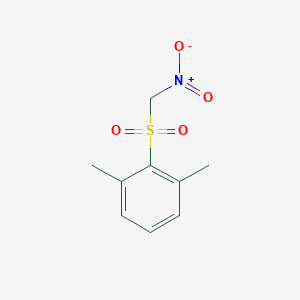
(2,6-Dimethylphenylsulfonyl)nitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenylsulfonyl)nitromethane, commonly known as DMSN, is a nitroalkene compound that has gained significant attention in the field of organic chemistry due to its unique properties. DMSN is a versatile molecule that has been found to have various applications in scientific research. In
Wirkmechanismus
The mechanism of action of DMSN is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent bonds between DMSN and the nucleophile, leading to the modification of the nucleophile's function. This mechanism of action makes DMSN a useful tool for the selective labeling of proteins and the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
DMSN has been found to have various biochemical and physiological effects. In vitro studies have shown that DMSN can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, DMSN has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMSN in lab experiments is its ease of synthesis and high yield. Additionally, DMSN is a versatile molecule that can be used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. However, one limitation of using DMSN is its reactivity, which can make it challenging to work with in certain experiments. Additionally, the mechanism of action of DMSN is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of DMSN in scientific research. One area of interest is the development of DMSN as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of DMSN and its potential applications in chemical biology and organic synthesis. Finally, the development of new synthesis methods for DMSN could lead to the production of new derivatives with unique properties and applications.
Synthesemethoden
The synthesis of DMSN is a straightforward process that involves the reaction of 2,6-dimethylphenylsulfonyl chloride with nitromethane in the presence of a base. The reaction yields DMSN as a yellow crystalline solid with a high yield. This method is preferred due to its simplicity and high yield, making it an efficient way to produce DMSN for scientific research.
Wissenschaftliche Forschungsanwendungen
DMSN has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. DMSN is a useful reagent for the synthesis of various organic compounds, including α,β-unsaturated ketones, β-nitrostyrenes, and cyclic nitrones. Additionally, DMSN has been used in chemical biology to study protein-ligand interactions and as a tool for the selective labeling of proteins. In medicinal chemistry, DMSN has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
122263-14-3 |
|---|---|
Produktname |
(2,6-Dimethylphenylsulfonyl)nitromethane |
Molekularformel |
C9H11NO4S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
1,3-dimethyl-2-(nitromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H11NO4S/c1-7-4-3-5-8(2)9(7)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
IKODJCPZKSJKPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
Andere CAS-Nummern |
122263-14-3 |
Synonyme |
(2,6-dimethylphenylsulfonyl)nitromethane ICI 215918 ICI-215918 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
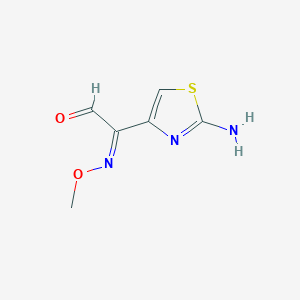
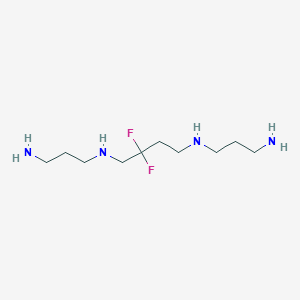
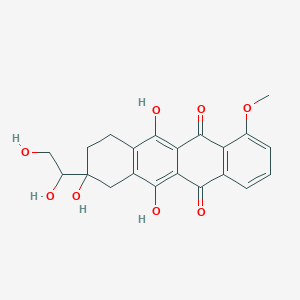
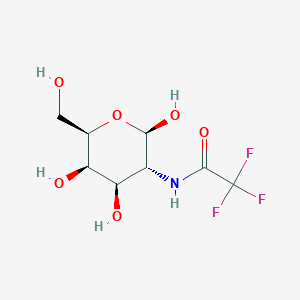
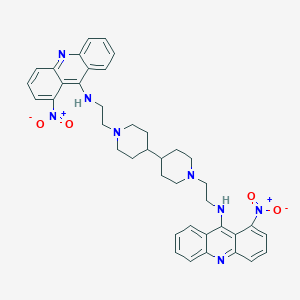
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
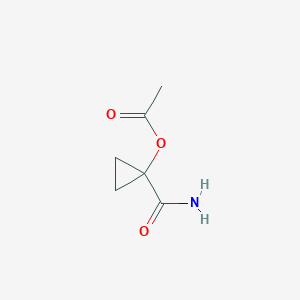
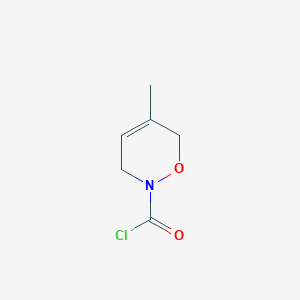

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)


